molecular formula C16H26N4O B2404418 1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol CAS No. 2411635-20-4

1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol

Cat. No.: B2404418
CAS No.: 2411635-20-4
M. Wt: 290.411
InChI Key: XDKOPMWSNPAHSP-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol is a complex organic compound that features a piperidine ring and a piperazine ring

Properties

IUPAC Name

1-[4-amino-3-(4-methylpiperazin-1-yl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-18-8-10-20(11-9-18)16-12-13(2-3-15(16)17)19-6-4-14(21)5-7-19/h2-3,12,14,21H,4-11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKOPMWSNPAHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)N3CCC(CC3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol typically involves multi-step organic reactions. One common method involves the reaction of 4-methylpiperazine with a suitable precursor to introduce the piperazine moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol is unique due to the presence of both piperidine and piperazine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

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